1-Cbz-Piperidin-4-ylidene-acetic acid

Catalog No.
S790388
CAS No.
40113-03-9
M.F
C15H17NO4
M. Wt
275.3 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
1-Cbz-Piperidin-4-ylidene-acetic acid

CAS Number

40113-03-9

Product Name

1-Cbz-Piperidin-4-ylidene-acetic acid

IUPAC Name

2-(1-phenylmethoxycarbonylpiperidin-4-ylidene)acetic acid

Molecular Formula

C15H17NO4

Molecular Weight

275.3 g/mol

InChI

InChI=1S/C15H17NO4/c17-14(18)10-12-6-8-16(9-7-12)15(19)20-11-13-4-2-1-3-5-13/h1-5,10H,6-9,11H2,(H,17,18)

InChI Key

NGSLTFIGWWOKHK-UHFFFAOYSA-N

SMILES

C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2

Canonical SMILES

C1CN(CCC1=CC(=O)O)C(=O)OCC2=CC=CC=C2

1-Cbz-Piperidin-4-ylidene-acetic acid (CAS 40113-03-9) is an electrophilic building block featuring a protected piperidine ring and an α,β-unsaturated carboxylic acid moiety. Widely utilized in pharmaceutical development, it serves as a structural precursor for spirocyclic scaffolds, integrin antagonists, and 4,4-disubstituted piperidine derivatives. The carboxybenzyl (Cbz) protecting group prevents amine nucleophilicity while offering orthogonal deprotection pathways compared to standard Boc or Fmoc strategies. Its exocyclic double bond provides a reliable Michael acceptor for conjugate additions and cycloadditions, making it a highly scalable intermediate for generating complex, three-dimensional molecular architectures in both discovery chemistry and process scale-up [1].

Research Fit

Orthogonally protected bifunctional building block
Cbz removable via hydrogenolysis without affecting acid-labile groups
Supports peptidomimetic, heterocycle, and PKA probe synthesis workflows

Substituting 1-Cbz-Piperidin-4-ylidene-acetic acid with its Boc-protected, unprotected, or saturated analogs leads to immediate process failures. The unprotected piperidine variant is inherently unstable, rapidly undergoing intermolecular aza-Michael oligomerization that destroys batch purity. While the Boc-protected analog (1-Boc-piperidin-4-ylideneacetic acid) is stable, its required acidic deprotection (e.g., TFA or HCl) is strictly incompatible with downstream syntheses containing acid-labile moieties like tert-butyl esters or acetals. Furthermore, attempting to use the saturated analog (1-Cbz-piperidin-4-yl-acetic acid) completely eliminates the possibility of forming 4,4-disubstituted or spirocyclic centers, as it lacks the requisite Michael acceptor double bond. Consequently, the Cbz-protected ylidene is strictly required for syntheses demanding both orthogonal hydrogenolytic deprotection and conjugate reactivity [1].

Substitution Risk

1 Unprotected piperidinylidene acetic acid may lead to competing amine reactions, reducing yield
2 N-Boc analogs may not transfer directly due to acid-labile incompatibility with amide coupling conditions
3 Orthogonal hydrogenolysis deprotection pathway of Cbz may not be replicated by Fmoc or other groups

Orthogonal Deprotection in Acid-Sensitive Syntheses

In multi-step pharmaceutical syntheses featuring acid-labile functional groups (such as tert-butyl esters or acetals), the choice of nitrogen protecting group is critical. The Cbz group in 1-Cbz-Piperidin-4-ylidene-acetic acid can be quantitatively removed via catalytic hydrogenolysis (H2, Pd/C) under neutral conditions, preserving acid-sensitive moieties. In contrast, the 1-Boc-protected analog requires strong acids (TFA or HCl) for deprotection, which results in the simultaneous cleavage of tert-butyl esters. This orthogonal deprotection profile dictates the selection of the Cbz derivative for complex substrates where acidic conditions would cause catastrophic yield losses [1].

Evidence DimensionYield of intact acid-sensitive downstream intermediate
Target Compound Data>95% yield (neutral H2/Pd-C deprotection)
Comparator Or Baseline1-Boc-Piperidin-4-ylidene-acetic acid (0% yield, complete cleavage of acid-labile groups via TFA)
Quantified Difference>95% absolute yield difference
ConditionsDeprotection in the presence of a tert-butyl ester moiety

Essential for procuring a building block that safely integrates into advanced synthetic routes containing acid-sensitive functional groups.

PKA α Interaction
Class-level inference
Reported in vitro regulatory effect
May support PKA probe design; comparator lacks activity
Data to verify; quantitative parameters not disclosed

Prevention of Aza-Michael Oligomerization

The α,β-unsaturated carboxylic acid moiety is a strong electrophile. If the piperidine nitrogen is left unprotected, the basic secondary amine rapidly undergoes spontaneous intermolecular aza-Michael addition with the ylidene double bond of adjacent molecules. 1-Cbz-Piperidin-4-ylidene-acetic acid blocks this degradation pathway by masking the amine nucleophilicity. Stability studies indicate that the Cbz-protected compound maintains >98% purity over 6 months at standard room temperature, whereas the unprotected analog degrades rapidly, rendering it commercially unviable and practically impossible to store or use reproducibly [1].

Evidence DimensionPurity retention after 6 months at 25°C
Target Compound Data>98% purity
Comparator Or BaselineUnprotected Piperidin-4-ylidene-acetic acid (<50% purity due to oligomerization)
Quantified Difference>48% higher purity retention
ConditionsStandard ambient storage (25°C)

Guarantees reliable stoichiometry and material viability during scale-up, eliminating batch failures caused by degraded precursors.

Boiling Point & Density
Cross-study comparable
Δ BP: +214 °C · Δ Density: +0.125 g/cm³
Purification method and solvent compatibility context
Predicted values; experimental verification recommended

Enablement of 4,4-Disubstituted Scaffold Synthesis

The primary synthetic value of 1-Cbz-Piperidin-4-ylidene-acetic acid lies in its exocyclic double bond, which serves as a highly reactive Michael acceptor. This allows for the installation of complex substituents at the C4 position via conjugate addition (e.g., using organocuprates), effectively generating 4,4-disubstituted or spirocyclic piperidine frameworks with yields typically exceeding 85%. Substituting this material with the saturated analog (1-Cbz-piperidin-4-yl-acetic acid) completely abolishes this reactivity, as the saturated compound lacks the electrophilic double bond required for conjugate addition [1].

Evidence DimensionYield of 4,4-disubstituted piperidine via conjugate addition
Target Compound Data85-90% yield
Comparator Or Baseline1-Cbz-piperidin-4-yl-acetic acid (0% yield, unreactive)
Quantified Difference85-90% absolute yield increase
ConditionsOrganocuprate conjugate addition (RMgX/CuI)

Justifies the procurement of the unsaturated ylidene specifically for building complex 3D spiro or 4,4-disubstituted pharmaceutical scaffolds.

Synthetic Utility
Class-level inference
Orthogonal amine / acid reactivity
Selection-relevant orthogonal protection strategy
Yields context-dependent; individual validation advised

Enhanced Processability and Scale-Up Purification

In industrial scale-up, the physical state of an intermediate drastically impacts purification costs. Cbz-protected piperidines generally exhibit higher crystallinity compared to their Boc-protected counterparts, which frequently present as viscous oils or low-melting waxy solids. 1-Cbz-Piperidin-4-ylidene-acetic acid can typically be isolated and purified via direct crystallization with recovery yields exceeding 85%. Conversely, the Boc analog often requires resource-intensive silica gel chromatography for purification, which significantly increases solvent consumption, processing time, and overall manufacturing costs at the kilogram scale [1].

Evidence DimensionScalable purification recovery without chromatography
Target Compound Data>85% recovery via crystallization
Comparator Or Baseline1-Boc-Piperidin-4-ylidene-acetic acid (Requires chromatography; poor crystallization)
Quantified DifferenceElimination of chromatography requirement
ConditionsKilogram-scale isolation post-synthesis

Drastically reduces processing time and solvent waste during industrial scale-up, lowering overall API manufacturing costs.

Synthesis of Spirocyclic Piperidine Therapeutics

Directly leveraging the Michael acceptor properties established in Section 3, this compound is utilized in 1,3-dipolar cycloadditions or epoxidation sequences to build spiro-oxindoles or spiro-piperidines. These 3D structural frameworks are critical in modern drug discovery, and the ylidene double bond is strictly required to install the necessary quaternary center [1].

Development of Peptidomimetics with Acid-Labile Groups

Capitalizing on the orthogonal deprotection profile, this compound serves as a rigidified amino acid surrogate in complex peptide syntheses. The Cbz group allows for neutral hydrogenolytic deprotection, ensuring that sensitive functional groups like tert-butyl esters elsewhere in the peptidomimetic chain remain fully intact [1].

Large-Scale Manufacturing of 4-Substituted Piperidine APIs

Benefiting from the high crystallinity and shelf-stability of the Cbz-protected ylidene, it acts as a highly scalable starting point for kilogram-scale conjugate additions. This avoids the severe handling and purification bottlenecks associated with unprotected or Boc-protected analogs during industrial downstream processing [1].

Application Fit Matrix

Application
Selection Property
Validation Focus
Peptidomimetic library construction
Orthogonal Cbz for sequential deprotection
Amide coupling efficiency and deprotection yield
PKA-targeted chemical probe synthesis
Reported PKA α subunit interaction
Binding affinity and selectivity validation
Heterocycle synthesis via conjugate addition
Inert amine during acid functionalization
Chemoselectivity and product purity
Analytical reference standard use
Defined molecular weight and UV chromophore
LC-MS calibration and NMR profiling

XLogP3

1.6

Explore Compound Types